
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their distinctive properties and reactivity. This compound features a naphthalene ring system, which is known for its stability and aromatic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(hydroxymethyl)prop-2-enoate
- Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(bromomethyl)prop-2-enoate
Uniqueness
Methyl (2Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both chlorine and ester functional groups
Propriétés
Numéro CAS |
1242066-37-0 |
|---|---|
Formule moléculaire |
C15H14Cl2O2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
methyl (Z)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)-2-(chloromethyl)prop-2-enoate |
InChI |
InChI=1S/C15H14Cl2O2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+ |
Clé InChI |
NLUBCCIAMDOLIO-XYOKQWHBSA-N |
SMILES isomérique |
COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CCl |
SMILES canonique |
COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


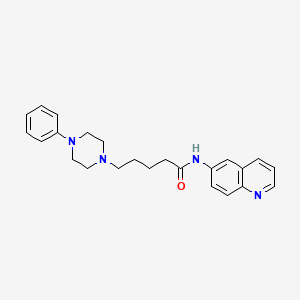
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
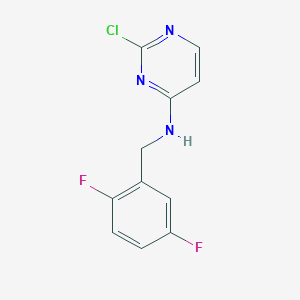
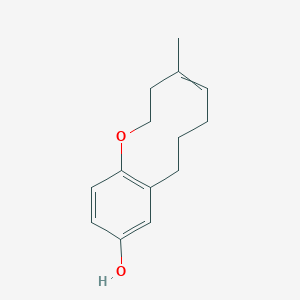
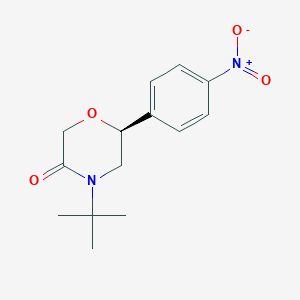
![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)


![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
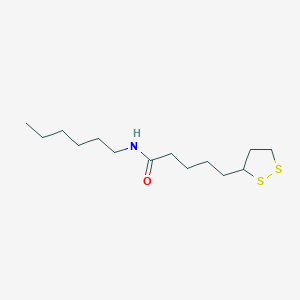
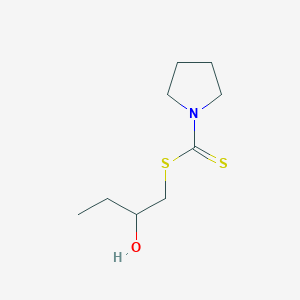
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)


